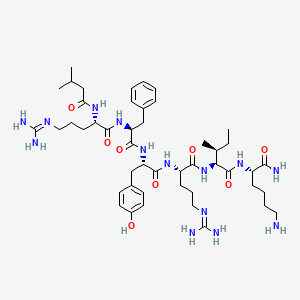

isoVa-RYYRIK-NH2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

IsoVa-RYYRIK-NH2 can be synthesized from its precursor with the 3-methylcrotonyl (CH3)2CCHCO group by a catalytic reduction using tritium gas . The resulting tritium-labelled this compound is then evaluated in a saturation binding assay using COS-7 cell membrane preparations of transiently expressed ORL1 . This method ensures more than 90% specific binding with a dissociation constant of 1.21±0.03nM .

Chemical Reactions Analysis

IsoVa-RYYRIK-NH2 primarily undergoes competitive binding reactions with nociceptin at the ORL1 receptor . It shifts the dose-response curve of nociceptin rightward in a concentration-dependent manner, demonstrating that this compound occupies the binding site of the receptor to which nociceptin competitively binds . This shift indicates the antagonist activity of this compound, which is crucial for its function as a receptor inactivator .

Scientific Research Applications

IsoVa-RYYRIK-NH2 has been extensively studied for its potential as an antagonist probe for the ORL1 nociceptin receptor . This compound is used in bioorganic and medicinal chemistry to uncover the amino acid residues important for receptor inactivation . Its high specificity and binding characteristics make it a valuable tool in the rational design of drugs targeting the ORL1 receptor .

Mechanism of Action

IsoVa-RYYRIK-NH2 exerts its effects by binding to the ORL1 receptor, thereby inhibiting the action of nociceptin . This binding is highly specific, with this compound and nociceptin sharing the receptor-binding site but also having separate specific binding sites . This differentiation allows this compound to distinguish between the agonist-active and antagonist-inactive conformations of ORL1 . The compound’s antagonist activity is further demonstrated by its ability to shift the dose-response curve of nociceptin rightward in a concentration-dependent manner .

Comparison with Similar Compounds

IsoVa-RYYRIK-NH2 is unique in its high specificity and binding characteristics to the ORL1 receptor . Similar compounds include Ac-RYYRIK-NH2, Pr-RYYRIK-NH2, and Bz-RYYRIK-NH2, which also exhibit antagonist activity at the ORL1 receptor . this compound stands out due to its higher specificity and potency as a competitive antagonist .

Properties

Molecular Formula |

C47H76N14O8 |

|---|---|

Molecular Weight |

965.2 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(3-methylbutanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide |

InChI |

InChI=1S/C47H76N14O8/c1-5-29(4)39(45(69)57-33(40(49)64)15-9-10-22-48)61-42(66)35(17-12-24-55-47(52)53)58-43(67)37(27-31-18-20-32(62)21-19-31)60-44(68)36(26-30-13-7-6-8-14-30)59-41(65)34(16-11-23-54-46(50)51)56-38(63)25-28(2)3/h6-8,13-14,18-21,28-29,33-37,39,62H,5,9-12,15-17,22-27,48H2,1-4H3,(H2,49,64)(H,56,63)(H,57,69)(H,58,67)(H,59,65)(H,60,68)(H,61,66)(H4,50,51,54)(H4,52,53,55)/t29-,33-,34-,35-,36-,37-,39-/m0/s1 |

InChI Key |

WYGLGBXUEUHKTI-INYUMPDKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CC(C)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.